![molecular formula C10H6ClF3N2O B2858843 N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 1370592-51-0](/img/structure/B2858843.png)
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
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Overview
Description
The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate. It can be synthesized from the corresponding aniline . Its freezing point is 308.15K . Enthalpy of vaporization of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate at boiling point (522.65K) is 46.065kjoule/mol .
Synthesis Analysis
The synthesis of related compounds often involves Pd-catalyzed coupling reactions . For example, one intermediate was formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often involve Pd-catalyzed coupling reactions .
Physical And Chemical Properties Analysis
Related compounds often have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of the compounds, making them more effective as therapeutic agents .
Synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can be used in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . These compounds have potential applications in medicinal chemistry .
Synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea
This compound can be synthesized using N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide . The resulting compound could have potential applications in nucleoside and nucleotide chemistry .
Synthesis of [1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea]
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can be used in the synthesis of this compound . The resulting compound could have potential applications in polymer chemistry .
Synthesis of trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea
This compound can be synthesized using N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide . The resulting compound could have potential applications in medicinal chemistry .
6. Use in the Synthesis of Sorafenib Sorafenib, a drug used for the treatment of primary liver cancer, has a similar structure to N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide . Therefore, it’s possible that this compound could be used in the synthesis of sorafenib or similar drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-5-6(16-9(17)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSGTGPZKQTDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide |
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